The compound can be synthesized through various chemical reactions involving pyridine derivatives. It is classified under heterocyclic compounds, specifically as a substituted pyridine. Pyridines are known for their aromatic properties and are widely used in pharmaceuticals and agrochemicals.
The synthesis of 5-Methanesulfinylpyridin-2-amine can be achieved through several methods. One notable approach involves the reaction of pyridin-2-amine with a sulfonylating agent such as methanesulfonyl chloride under basic conditions. The general reaction can be summarized as follows:
This method allows for the introduction of the methanesulfinyl group at the 5-position of the pyridine ring while maintaining the amino functionality at the 2-position.
5-Methanesulfinylpyridin-2-amine has a molecular formula of . The molecular structure can be described as follows:
The structural representation can be visualized in two dimensions, highlighting the positions of substituents on the pyridine ring.
5-Methanesulfinylpyridin-2-amine can participate in various chemical reactions typical for amines and sulfonamides. Some notable reactions include:
These reactions expand the utility of 5-Methanesulfinylpyridin-2-amine in synthetic organic chemistry.
5-Methanesulfinylpyridin-2-amine exhibits several important physical and chemical properties:
These properties make it suitable for various applications in research and industry.
5-Methanesulfinylpyridin-2-amine has potential applications in:
5-Methanesulfinylpyridin-2-amine is systematically named under IUPAC guidelines as 5-(methanesulfinyl)pyridin-2-amine, reflecting the parent heterocycle (pyridine) and substituent positions. The core structure is a six-membered pyridine ring with nitrogen at position 1. Key substituents include:
The methanesulfinyl moiety denotes a sulfur atom singly oxidized (sulfinyl, S=O) and bonded to a methyl group. Systematic classification categorizes this compound as:
Molecular Formula: C₆H₈N₂OSMolecular Weight: 156.21 g/mol [1] [9]
Table 1: Structural Identifiers of 5-Methanesulfinylpyridin-2-amine
| Identifier | Value |
|---|---|
| SMILES | CS(=O)c1ccc(N)nc1 |
| InChI | InChI=1S/C6H8N2OS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) |
| InChIKey | RYVCOMPFOKUUJB-UHFFFAOYSA-N |
The sulfinyl group (-S(O)CH₃) introduces stereogenicity at the sulfur atom, which exhibits a non-planar, pyramidal geometry. Key features:
Table 2: Stereochemical Parameters of the Methanesulfinyl Group
| Parameter | Value/Description |
|---|---|
| Sulfur Oxidation State | +IV |
| Geometry at S | Pyramidal |
| Bond Angle (∠C-S-O) | 106° ± 2° |
| Bond Angle (∠C-S-C) | 97° ± 2° |
| Enantiomerization Barrier | >30 kcal/mol |
5-Methanesulfinylpyridin-2-amine belongs to a broader class of bioactive heterocycles. Key analogues and their distinctions:
5-Substituted variants: 5-Methylpyridin-2-amine (electron-donating) vs. 5-aminopyridin-2-amine (electron-withdrawing) [5] [10].
Sulfinyl vs. Sulfonyl Heterocycles:
5-Methanesulfinylpyridin-2-amine: Sulfinyl is moderately electron-withdrawing (σₚ = +0.49) and chiral [1] [3].
Heterocyclic Sulfoxides:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7